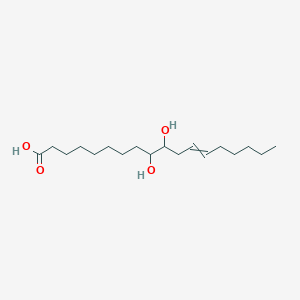
9,10-Dihydroxyoctadec-12-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxyoctadec-12-enoic acid is a derivative of linoleic acid diol. It is a naturally occurring compound that has been identified as a proliferator-activated receptor gamma2 ligand. This compound is known for its role in stimulating adipocytes and inhibiting osteoblast differentiation . It is also referred to as leukotoxin diol due to its association with leukocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroxyoctadec-12-enoic acid typically involves the dihydroxylation of linoleic acid. This reaction can be catalyzed by enzymes such as epoxide hydrolases, which convert the epoxide intermediate to the diol form . The reaction conditions often include the presence of specific enzymes and controlled temperature and pH levels to ensure optimal conversion.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods where microorganisms or enzymes are used to catalyze the conversion of linoleic acid to this compound. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
9,10-Dihydroxyoctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of fatty acid derivatives and their interactions with various reagents.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyoctadec-12-enoic acid involves its interaction with proliferator-activated receptor gamma2. This interaction stimulates adipocyte differentiation and inhibits osteoblast differentiation, affecting various cellular pathways and processes . The compound’s effects are mediated through its binding to specific receptors and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
- 9,10-Dihydroxyoctadec-12-enoic acid (9,10-DHOME)
- Leukotoxin diol
- 9,10-Dihydroxy-12Z-octadecenoic acid
Comparison: Compared to other similar compounds, this compound is unique due to its specific interaction with proliferator-activated receptor gamma2 and its dual role in stimulating adipocytes and inhibiting osteoblast differentiation . This dual functionality makes it a valuable compound for research in metabolic and bone-related disorders .
Properties
IUPAC Name |
9,10-dihydroxyoctadec-12-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKSQSGNGRGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694012 |
Source


|
| Record name | 9,10-Dihydroxyoctadec-12-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53734-70-6 |
Source


|
| Record name | 9,10-Dihydroxyoctadec-12-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














